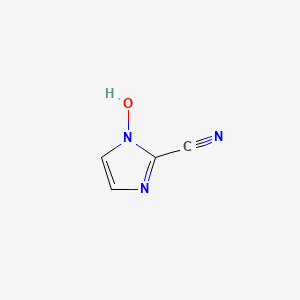

1-hydroxy-1H-imidazole-2-carbonitrile

Description

Properties

IUPAC Name |

1-hydroxyimidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-3-4-6-1-2-7(4)8/h1-2,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTKUFAJTUXLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

While specific industrial production methods for 1-hydroxy-1H-imidazole-2-carbonitrile are not widely documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated imidazole derivatives.

Scientific Research Applications

1-hydroxy-1H-imidazole-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-hydroxy-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its nitrile group can undergo nucleophilic addition reactions, which are important in many biological processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of substituents significantly impacts properties. For instance, 4-methyl substitution (4-Methyl-1H-imidazole-2-carbonitrile) increases lipophilicity compared to the hydroxylated analog, favoring membrane permeability in drug design .

- Functional Group Diversity: The presence of dual cyano groups (e.g., 1-Ethyl-1H-imidazole-4,5-dicarbonitrile) enhances electrophilicity, making such compounds reactive intermediates in organocatalysis .

- Biological Activity : Fluorinated derivatives (e.g., 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile) demonstrate improved pharmacokinetic profiles due to fluorine’s electron-withdrawing effects and metabolic resistance .

Pharmacological Potential

- The hydroxyl group in 1-hydroxy-1H-imidazole-2-carbonitrile may enhance solubility but reduce blood-brain barrier penetration compared to methyl or ethyl analogs.

- Fluorinated derivatives (e.g., from ) are prioritized in CNS drug discovery due to their balanced solubility and stability .

Research Findings and Data Trends

- Thermal Stability : Hydroxylated imidazole carbonitriles generally exhibit lower thermal stability than alkylated analogs due to hydrogen-bonding-induced lattice distortions .

- Spectral Differentiation : IR spectra of hydroxylated vs. methylated imidazoles show distinct O-H stretching (3200–3600 cm⁻¹) and C≡N peaks (~2200 cm⁻¹), aiding structural identification .

Q & A

Q. Tables

| Key Physicochemical Properties |

|---|

| Molecular Formula |

| CAS Number |

| Melting Point |

| LogP (Predicted) |

| Hydrogen Bond Acceptors |

| Topological Polar Surface Area |

| Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.